N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Description
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS: 1432754-23-8) is a hydrochloride salt of a methanamine derivative featuring a thiazole ring and a phenyl group. Its molecular formula is C₁₂H₁₅ClN₂S, with a molecular weight of 254.78 g/mol . The compound is characterized by a 2-methylthiazol-4-yl substituent attached to a phenyl ring at the 3-position, with a methylamine group linked to the phenyl moiety (Fig. 1).
Properties
IUPAC Name |
N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHTXGMKPPQVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride typically proceeds through:
- Construction of the 2-methylthiazole-substituted phenyl intermediate.
- Introduction of the methanamine group on the phenyl ring.
- Methylation of the amine to form the N-methyl derivative.
- Conversion to the hydrochloride salt for stability and handling.
This strategy often employs classical heterocyclic synthesis, nucleophilic substitutions, reductive aminations, and salt formation steps.
Preparation of the 2-Methylthiazol-4-yl Phenyl Intermediate
The key intermediate containing the 2-methylthiazole moiety attached to the phenyl ring is prepared via heterocyclic synthesis methods involving thiazole ring formation and substitution.
Thiazole ring formation : Typically, the thiazole ring is synthesized by reacting α-haloketones or α-haloaldehydes with thioamides or thioureas, often under reflux conditions in solvents like ethanol or DMF. For example, 2-methylthiazole derivatives are prepared by condensation of appropriate aldehydes with thioamide precursors followed by cyclization and purification steps.
Phenyl substitution : The 3-position substitution on the phenyl ring is introduced by using substituted benzaldehydes or phenyl halides as starting materials. The thiazole ring is then attached via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the substituents and reaction conditions.
Introduction of the Methanamine Group and N-Methylation
Methanamine introduction : The methanamine group is introduced by reductive amination of the corresponding aldehyde or ketone intermediate with methylamine or via nucleophilic substitution of a halomethyl derivative with methylamine. This step often involves mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation in the presence of a suitable catalyst.
N-Methylation : The secondary amine is methylated to form the N-methyl derivative using methyl iodide, formaldehyde with formic acid (Eschweiler–Clarke reaction), or reductive methylation with formaldehyde and sodium cyanoborohydride. The choice of methylation method depends on the sensitivity of other functional groups in the molecule.
Formation of the Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethereal HCl or HCl in dioxane. This step enhances the compound’s stability, crystallinity, and solubility for further use and characterization.
Representative Experimental Procedure and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazole ring synthesis | α-Haloketone + thioamide, reflux in ethanol | 80-90 | Purification by recrystallization |
| Phenyl substitution | Pd-catalyzed cross-coupling or nucleophilic substitution | 75-85 | Requires dry DMF or DCM as solvent |
| Reductive amination | Aldehyde + methylamine + NaBH(OAc)3, room temp | 70-90 | Monitored by TLC, purified by chromatography |
| N-Methylation | Formaldehyde + NaCNBH3, room temp | 80-95 | Eschweiler–Clarke methylation preferred |
| Hydrochloride salt formation | HCl in dioxane or ether | >95 | Precipitation and filtration |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR spectra confirm the presence of the methylthiazole ring, phenyl protons, and methylated amine signals. Typical chemical shifts include singlets for methyl groups around 2.2–3.6 ppm and aromatic multiplets between 6.8–7.5 ppm.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the integrity of the synthesized compound.
Melting Point and Purity : Melting points around 120–130 °C for the hydrochloride salt indicate crystalline purity, corroborated by elemental analysis within ±0.4% of theoretical values.
Research Findings and Optimization Notes
The choice of solvent and temperature significantly influences yield and purity, with dry dichloromethane and DMF favored for coupling and methylation reactions.
Use of mild reducing agents during reductive amination prevents over-reduction or side reactions.
The hydrochloride salt form improves compound handling and biological assay reproducibility.
Structural analogs with different alkyl substitutions on the thiazole ring have been synthesized using similar protocols, demonstrating the versatility of the synthetic route.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Thiazole ring synthesis | α-Haloketone + thioamide, reflux EtOH | Formation of 2-methylthiazole ring | 80–90 |
| Phenyl substitution | Pd catalyst, DMF/DCM, base | Attach thiazole to phenyl ring | 75–85 |
| Reductive amination | Aldehyde + methylamine + NaBH(OAc)3 | Introduce methanamine group | 70–90 |
| N-Methylation | Formaldehyde + NaCNBH3 | Methylate amine to secondary amine | 80–95 |
| Hydrochloride salt formation | HCl in ether/dioxane | Form stable hydrochloride salt | >95 |
Chemical Reactions Analysis
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
Thiazole-containing methanamine derivatives are common in medicinal chemistry due to their bioisosteric properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The target compound’s 3-(2-methylthiazol-4-yl)phenyl group distinguishes it from analogues like N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl , where the phenyl group is directly on the thiazole ring .
- Molecular Weight : The methyl and phenyl substitutions increase molecular weight compared to simpler derivatives (e.g., N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride ) .
- Bioactivity Implications : While pharmacological data are absent in the evidence, the 2-methylthiazole and phenyl groups may enhance lipophilicity and target binding compared to chlorophenyl or unsubstituted thiazoles .
Non-Thiazole Methanamine Analogues
Several non-thiazole compounds share the methanamine hydrochloride scaffold but differ in heterocyclic moieties:
Table 2: Comparison with Non-Thiazole Derivatives
Key Observations :
- Heterocyclic Diversity : Replacement of thiazole with pyrazole (e.g., N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride ) reduces sulfur content and alters electronic properties .
Biological Activity
N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride (CAS: 1432754-23-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other relevant pharmacological effects, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2S
- Molecular Weight : 254.78 g/mol
- Purity : 95%
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against HEPG2 Liver Carcinoma Cells
In a study assessing the cytotoxicity of various thiazole derivatives, this compound exhibited notable activity against the HEPG2 liver carcinoma cell line. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 1.25 | Induction of apoptosis via mitochondrial pathway |
| Doxorubicin (control) | 0.73 | DNA intercalation and topoisomerase inhibition |
The results indicated that compounds with electron-donating groups significantly enhanced cytotoxicity, while those with electron-withdrawing groups showed reduced potency .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits both antibacterial and antifungal activities.
Antibacterial Activity
In vitro tests have shown that this compound possesses activity against various Gram-positive and Gram-negative bacteria. The zones of inhibition were measured as follows:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 15 |
These results indicate its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound is believed to involve several mechanisms:
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, and how are reaction conditions optimized?
- Answer : A common method involves coupling thiazole derivatives (e.g., 2-methylthiazol-4-yl intermediates) with methylamine under controlled conditions. For example, in a related synthesis, 1-(4-fluorophenyl)pyrazole-3-carboxylic acid was reacted with N-methyl-1-(2-methylthiazol-4-yl)methanamine to yield 76% product . Key optimizations include inert atmospheres (to prevent oxidation), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C). Monitoring via TLC or HPLC ensures reaction completion .
Q. How is structural confirmation achieved post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, confirming the thiazole ring and methylamine substituents. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 331.1023 [M+H]⁺ in a related compound ). X-ray crystallography may resolve bond angles and stereochemistry, though crystallographic data for this specific compound is limited .
Q. What solubility and stability precautions are critical for experimental handling?
- Answer : The hydrochloride salt enhances water solubility but requires storage in desiccated, cool environments (2–8°C) to prevent hydrolysis. Stability studies under varying pH (e.g., 3–9) and temperature (20–40°C) are advised, as thiazole derivatives can degrade under prolonged heat or acidic conditions. Use inert solvents (e.g., DMSO) for biological assays to maintain integrity .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR/MS) during structural elucidation be resolved?
- Answer : Discrepancies in NMR splitting patterns may arise from conformational flexibility or impurities. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. For MS anomalies, compare isotopic patterns with theoretical simulations (e.g., using MassLynx). Cross-validate with alternative techniques like IR spectroscopy (e.g., carbonyl stretches at ~1625 cm⁻¹ in related compounds ).
Q. What strategies optimize reaction yields while minimizing by-products?
- Answer : Employ catalytic methods (e.g., Pd-catalyzed coupling for aryl-thiazole bonds) to enhance efficiency. Design of Experiments (DoE) can model variables (e.g., molar ratios, solvent polarity) to identify optimal conditions. For example, reducing reaction time from 24h to 12h in a related synthesis lowered dimerization by 30% . Purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) removes unreacted amines .
Q. How should biological activity assays be designed to evaluate this compound’s interactions?
- Answer : Use radiolabeled binding assays (e.g., ³H-ligand displacement) to quantify affinity for targets like neurotransmitter receptors. For enzyme inhibition studies, perform kinetic assays (e.g., fluorogenic substrates) at physiologically relevant pH (7.4). Dose-response curves (0.1–100 µM) and controls (e.g., known inhibitors) ensure specificity. Molecular docking (AutoDock Vina) can predict binding modes to guide mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
